2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring, which is a common structural motif in pharmaceuticals due to its ability to interact with various biological targets. The compound is characterized by the presence of an amino group and an ethanol moiety, contributing to its potential pharmacological properties.
The synthesis and characterization of 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol can be found in various scientific literature, including research articles focusing on piperazine derivatives and their applications in medicinal chemistry.
This compound can be classified under:
The synthesis of 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol typically involves the following steps:
The synthesis can be conducted using various solvents such as ethanol or dimethylformamide, with reaction conditions typically ranging from room temperature to reflux temperatures depending on the reactivity of the substrates involved.
The compound can participate in various chemical reactions due to its functional groups:
These reactions may require specific conditions such as temperature control, catalysts, and solvents to promote reactivity and yield desired products.
The mechanism of action for 2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol primarily involves its interaction with biological targets such as receptors or enzymes. Its amino group allows for hydrogen bonding and electrostatic interactions with target sites, potentially influencing physiological responses.
Research indicates that compounds containing piperazine moieties often exhibit activity against various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
2-[4-(3-Amino-benzyl)-piperazin-1-YL]-ethanol has potential applications in medicinal chemistry due to its structural features that may confer pharmacological activity. It can serve as a lead compound for developing new drugs targeting central nervous system disorders or other therapeutic areas involving neurotransmitter modulation.
Piperazine derivatives exhibit defined structure-activity relationships governed by substitution patterns:
N1 Substitution: The ethanol moiety in 2-[4-(3-aminobenzyl)piperazin-1-yl]ethanol occupies the N1 position, creating a semi-rigid ethyl alcohol extension. This positioning favors gauche conformations that project the terminal hydroxyl group toward solvent-exposed regions in target proteins. X-ray crystallography confirms that N1-ethanol substitution induces chair-to-boat conformational shifts in the piperazine ring when complexed with enzymatic targets [10].
N4 Substitution: The 3-aminobenzyl group at N4 positions an electron-rich aromatic system capable of π-stacking and cation-π interactions. Unlike unsubstituted benzyl groups, the meta-amino group enables hydrogen bonding with Asp/Glu residues in binding pockets. Computational models indicate this amino group increases binding energy by 2.3 kcal/mol compared to unsubstituted analogs against kinase targets [3] [4].
Stereoelectronic Effects: Protonation studies reveal the piperazine nitrogens exhibit pKa values of 6.1 (tertiary nitrogen) and 9.8 (secondary nitrogen), enabling salt bridge formation under physiological conditions. The ethanol hydroxyl (pKa ~15) remains largely unionized but participates in hydrogen-bond networks [8] [10].
Table 1: Comparative Structural Features of Piperazine Derivatives
Substituent Position | 2-[4-(3-Aminobenzyl)piperazin-1-yl]ethanol | Classical Benzylpiperazine | 1-(2-Aminoethyl)piperazine |
---|---|---|---|
N1 Functionalization | β-Hydroxyethyl | H/alkyl | 2-Aminoethyl |
N4 Functionalization | 3-Aminobenzyl | Benzyl | H |
Molecular Formula | C₁₃H₂₁N₃O | C₁₁H₁₆N₂ | C₆H₁₅N₃ |
Hydrogen Bond Donors | 3 (2xN-H + 1xO-H) | 1 (N-H) | 2 (2xN-H) |
Calculated logP | 1.82 | 2.15 | -0.37 |
Ethanolamine-linked piperazines confer distinct biopharmaceutical advantages:
Solubility-Enhancing Effects: The hydroxyl group improves aqueous solubility (predicted 28.6 mg/mL) compared to alkylpiperazines (<5 mg/mL), addressing a key limitation of hydrophobic scaffolds. This property is critical for oral bioavailability, as demonstrated in PDGFR inhibitors where ethanolamine analogs exhibited 3-fold higher Cₘₐₓ than methylpiperazine controls [3].
Biological Membrane Interactions: Molecular dynamics simulations reveal ethanolamine moieties adopt membrane-interface orientations, with hydroxyl groups positioned near phospholipid headgroups. This orientation facilitates blood-brain barrier penetration (Pe = 5.7 × 10⁻⁶ cm/s in PAMPA-BBB models), enabling CNS activity [7] [8].
Conformational Restriction: Unlike flexible alkyl chains, the ethanolamine spacer restricts rotational freedom (ΔG‡rot = 8.3 kcal/mol), reducing entropy penalties upon target binding. This semi-rigidity enhances selectivity for targets like acetylcholinesterase, where extended conformations complement the catalytic gorge [7] [10].
The 3-aminobenzyl group transforms conventional benzylpiperazines into dual-mode binding pharmacophores:
Electronic Modulation: The electron-donating amino group (+R effect) increases the benzyl π-system electron density by 18% (HOMO energy -7.6 eV vs. -8.9 eV for unsubstituted benzyl), enhancing cation-π interactions with target lysine/arginine residues. This effect boosts βPDGFR inhibition 12-fold over 4-aminobenzyl analogs due to orientation effects in the ATP binding pocket [3] [4].
Vectorial Diversity: The meta-substitution positions the amino group orthogonal to the piperazine-benzyl axis, enabling simultaneous hydrogen bonding with Thr²⁹⁶ and hydrophobic contact with Phe³¹⁵ in kinase domains. This three-point attachment differentiates it from para- and ortho- isomers, which exhibit steric clashes in confined binding sites [3].
Metabolic Resilience: Deuterium labeling studies show the meta-amino group reduces cytochrome P450 3A4-mediated N-dealkylation (t₁/₂ = 6.8 hr vs. 1.9 hr for para-aminobenzyl), as confirmed in hepatic microsome assays. This positions the compound for extended duration of action [4] [9].
Table 2: Pharmacokinetic Implications of Key Substituents
Structural Feature | Biopharmaceutical Property | Quantitative Impact | Mechanistic Basis |
---|---|---|---|
Piperazine Core | pKa profile | pKa1 = 6.1; pKa2 = 9.8 | Salt formation with aspartate/glutamate |
Ethanolamine Spacer | Polar surface area | 52.7 Ų (vs. 16.3 Ų for ethyl) | Enhanced aqueous solubility |
3-Aminobenzyl Group | π-Stacking energy | ΔG = -5.2 kcal/mol (vs. -3.8 kcal/mol) | Electron donation to aromatic system |
Combined Architecture | Blood-brain barrier permeability | PAMPA-BBB Pe: 5.7 × 10⁻⁶ cm/s | Balanced logP (1.82) and hydrogen bonding |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0